N-(3,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Monoamine oxidase A Enzyme inhibition Neurochemistry

Researchers mapping MAO-A steric tolerance or TAAR1 signaling bias often cannot source authentic 3,4-dimethylphenyl triazole-4-carboxamides with batch-to-batch consistency. This compound solves that gap. • Distinct 3,4-dimethyl substitution enables direct comparison with published ortho-tolyl MAO-A inhibitor (IC50 = 50 nM). • 5-Propyl chain provides logical SAR extension over 5-methyl antimicrobial analogs. • In-stock, research-grade material with Certificate of Analysis; ships globally within 48 hours.

Molecular Formula C20H22N4O
Molecular Weight 334.4 g/mol
Cat. No. B4854036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC20H22N4O
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)C)C
InChIInChI=1S/C20H22N4O/c1-4-8-18-19(22-23-24(18)17-9-6-5-7-10-17)20(25)21-16-12-11-14(2)15(3)13-16/h5-7,9-13H,4,8H2,1-3H3,(H,21,25)
InChIKeyXJKYZBUFEYCOFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide – Identification & Sourcing


N-(3,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a fully synthetic 1,2,3-triazole-4-carboxamide bearing a 5-propyl group, a 1-phenyl ring, and a 3,4-dimethylphenyl amide moiety. It belongs to the broader 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide scaffold, which has been systematically explored for antimicrobial and anticancer potential [1]. The compound is offered as a research-grade screening molecule, and its precise substitution pattern distinguishes it from numerous commercially available analogs.

Fully synthetic 1,2,3-triazole-4-carboxamide screening probe
Distinct 3,4-dimethylphenyl substitution pattern for SAR expansion
Reported scaffold-level evidence in antimicrobial and CNS target contexts

N-(3,4-Dimethylphenyl)triazole-4-carboxamide – Non-Interchangeable with Generics


Generic triazole-4-carboxamides are not interchangeable because minor modifications of the N-aryl amide substituent profoundly alter target engagement. For example, the ortho-tolyl analog (1-phenyl-5-propyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide) exhibits potent MAO-A inhibition (IC50 = 50 nM) [1], while the 3,4-dimethylphenyl congener is expected to display distinct selectivity due to steric and electronic differences at the anilide ring. In antimicrobial screens, the 5-alkyl chain length and the nature of the N-aryl group govern potency against Staphylococcus aureus and Candida albicans [2]. Thus, substituting the 3,4-dimethylphenyl motif with a 4-methylphenyl, 2-methylphenyl, or unsubstituted phenyl analog will likely yield unpredictable biological outcomes, rendering direct one-for-one replacement scientifically invalid.

Target
3,4-Dimethylphenyl amide
Substitute
o-Tolyl amide
N-aryl modification may shift MAO-A selectivity profile; steric and electronic differences alter target engagement.
Target
5-Propyl substitution
Substitute
5-Methyl substitution
5-alkyl chain length governs antimicrobial potency; propyl extension may broaden Gram-positive coverage unpredictably.

N-(3,4-Dimethylphenyl)triazole-4-carboxamide – Differentiation Evidence


MAO-A Inhibition: o-Tolyl vs. 3,4-Dimethylphenyl

The closest analog with published MAO-A data is 1-phenyl-5-propyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide, which inhibits human recombinant MAO-A with an IC50 of 50 nM [1]. No MAO-A IC50 has been reported for the target compound. However, the 3,4-dimethylphenyl group introduces greater steric bulk and altered electron density relative to the o-tolyl group. In related triazole-4-carboxamide series, such modifications have shifted selectivity between MAO-A and MAO-B, or between enzyme inhibition and receptor binding [2]. Therefore, the target compound is predicted to exhibit a distinct selectivity profile, making it valuable for SAR studies where MAO-A selectivity needs to be dialed in or out.

MAO-A Selectivity Context
Class-level inference
o-Tolyl analog inhibits MAO-A (IC50 50 nM); target compound not tested. Structural differences predict altered selectivity.
Supports selectivity profiling for CNS-penetrant screening.
MAO-B crossover not assessed; data to verify.
Monoamine oxidase A Enzyme inhibition Neurochemistry

Antimicrobial Activity: 5-Propyl vs. 5-Methyl Analogs

In a panel of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, several 5-methyl analogs (compounds 4d, 4l, 4r) exhibited 50% growth inhibition of S. aureus at <1 µM [1]. While the 5-propyl target compound was not evaluated in this study, structure-activity analysis reveals that increasing the 5-alkyl chain length (methyl → ethyl → propyl) generally elevates logP and membrane permeability, which can enhance activity against Gram-positive bacteria but may reduce selectivity against fungal pathogens [1]. The 3,4-dimethylphenyl amide further contributes to lipophilicity, potentially yielding a distinct antimicrobial spectrum relative to the 5-methyl analogs.

Antimicrobial SAR Context
Class-level inference
5-Methyl analogs show 50% growth inhibition of S. aureus at reported concentrations; 5-propyl not evaluated.
Predicted lipophilicity shift may broaden Gram-positive spectrum.
Cytotoxicity liability not assessed; requires panel screening.
Antimicrobial resistance Staphylococcus aureus Candida albicans

TAAR1 Activity: 5-Propyl vs. 5-Methyl Analogs

Patent US9416127B2 discloses triazole-4-carboxamides as TAAR1 ligands with therapeutic applications in neurological and metabolic disorders [1]. While the target compound is not explicitly claimed, its 1-phenyl-5-propyl-3,4-dimethylphenyl architecture falls within the Markush scope. In this series, TAAR1 binding affinity is highly sensitive to the N-aryl substituent: para-substituted phenyl amides generally show higher affinity than ortho-substituted ones [1]. The 3,4-dimethyl pattern introduces a unique substitution geometry that has not been evaluated in published TAAR1 SAR, offering a high-value probe for exploring this chemical space.

TAAR1 Ligand Potential
Patent SAR context
Patent Markush includes 1-phenyl-5-propyl architecture; 3,4-dimethylphenyl motif unexplored.
Unexplored substitution geometry may offer novel GPCR binding profile.
No binding data available; requires radioligand assay.
Trace amine-associated receptor 1 CNS drug discovery GPCR

N-(3,4-Dimethylphenyl)triazole-4-carboxamide – Application Scenarios


MAO-A Inhibitor SAR Expansion

This compound serves as a key anilide variant alongside the published ortho-tolyl MAO-A inhibitor (IC50 = 50 nM) [1]. Incorporating the 3,4-dimethylphenyl analog into a focused library enables systematic mapping of steric tolerance in the MAO-A active site. Researchers should compare IC50 values under identical assay conditions to quantify the effect of dimethyl substitution on potency and MAO-B selectivity.

Antimicrobial Lead-Hopping: 5-Methyl to 5-Propyl

Given that 5-methyl triazole-4-carboxamides show sub-micromolar activity against S. aureus [2], the 5-propyl congener is the logical next increment in alkyl chain SAR. Screening this compound against the same pathogen panel (E. coli, K. pneumoniae, A. baumannii, P. aeruginosa, S. aureus, C. neoformans, C. albicans) will reveal whether increased lipophilicity broadens the antimicrobial spectrum or introduces cytotoxicity liabilities.

TAAR1 Chemical Probe for CNS Disorders

Within the TAAR1 patent landscape (US9416127B2) [3], the 3,4-dimethylphenyl motif is unexplored. Procuring this compound allows medicinal chemistry teams to probe whether the dual methyl substitution improves brain penetration (via elevated logP) or alters GPCR signaling bias relative to mono-substituted phenyl analogs. Radioligand binding assays using HEK-293-TAAR1 membranes are the recommended first-tier screen.

Application
Selection Property
Validation Focus
MAO-A inhibitor SAR studies
Steric tolerance at anilide binding site
Comparative IC50 profiling vs. o-tolyl analog
Antimicrobial lead expansion (5-alkyl chain)
Lipophilicity-driven Gram-positive coverage
Broad-pathogen panel susceptibility screening
TAAR1 chemical probe evaluation
3,4-Dimethyl substitution effect on GPCR binding
Radioligand binding assay in HEK-293-TAAR1
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